4-Bromo-6-methoxyquinoline

Overview

Description

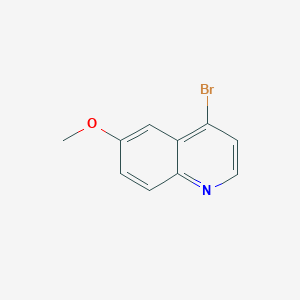

4-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . The compound is characterized by a bromine atom at the 4th position and a methoxy group at the 6th position on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxyquinoline can be achieved through various methods. One common approach involves the bromination of 6-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include 4-amino-6-methoxyquinoline and 4-thio-6-methoxyquinoline.

Oxidation: Products include quinoline N-oxides.

Reduction: Products include reduced quinoline derivatives.

Scientific Research Applications

4-Bromo-6-methoxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an enzyme inhibitor in antimicrobial or anticancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-6-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 246.08 g/mol. The compound features a quinoline backbone, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival and proliferation.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is largely due to its ability to disrupt bacterial cell replication processes .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | High | |

| Candida albicans | Moderate | |

| Aspergillus flavus | Low |

The compound's structure allows it to penetrate bacterial membranes effectively, leading to bactericidal effects.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity compared to standard treatments .

- HT29 Cells (Colorectal Cancer) : Showed lower cytotoxic activity than 5-fluorouracil but still significant .

Case Studies

- Antimicrobial Efficacy : A study conducted by Masoud et al. evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated strong inhibition against E. coli and S. aureus, highlighting its potential as an effective antibacterial agent .

- Cytotoxicity in Cancer Cells : A comparative study on various quinoline derivatives found that this compound exhibited promising antiproliferative effects against cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-6-methoxyquinoline?

- Methodological Answer : The synthesis typically involves bromination of 6-methoxyquinoline derivatives. For example, intermediates like 6-methoxyquinoline can undergo regioselective bromination at the 4-position using brominating agents (e.g., NBS or Br₂ in H₂SO₄) under controlled temperatures (0–25°C). Alternatively, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can introduce bromine at specific positions . Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>98% by reversed-phase chromatography) .

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C6 and bromine at C4) via chemical shifts and coupling patterns .

- Mass Spectrometry (EI-MS or HRMS) : Molecular ion peaks ([M+H]⁺) verify the molecular weight (e.g., m/z ≈ 242.12 for C₁₀H₈BrNO) .

Q. What are the key spectroscopic properties of this compound?

- Methodological Answer :

- UV-Vis : Absorption maxima near 270–320 nm due to π→π* transitions in the quinoline core.

- Fluorescence : Methoxy and bromine substituents influence emission; pH-dependent studies (e.g., in aqueous media) reveal protonation dynamics of the heterocyclic nitrogen .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~550 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides atomic-level resolution. Key parameters include:

- R-factor : <0.05 for high reliability.

- Torsion angles : Confirm planarity of the quinoline ring and substituent orientations.

- Intermolecular interactions : Weak C–H⋯O bonds or π-stacking observed in crystal packing (e.g., chains along the a-axis) .

Q. What strategies address contradictions in reported fluorescence behavior of methoxyquinoline derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, pH, or substituent effects. For example:

- pH titration : Monitor fluorescence intensity vs. pH to identify protonation equilibria in excited states .

- Comparative studies : Use structurally analogous compounds (e.g., 6-methoxyquinoline vs. This compound) to isolate substituent impacts .

- Time-resolved fluorescence : Measure lifetime decay to distinguish electronic effects of bromine vs. methoxy groups.

Q. How can researchers optimize regioselective bromination in quinoline derivatives?

- Methodological Answer : Variables influencing regioselectivity:

- Directing groups : Methoxy at C6 directs bromine to C4 via electronic effects.

- Reaction conditions : Lower temperatures (0°C) favor kinetic control; Lewis acids (e.g., FeBr₃) enhance electrophilic substitution .

- Protection/deprotection : Temporarily block reactive sites (e.g., using acetyl groups) to achieve desired substitution patterns .

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : It serves as a precursor for bioactive molecules:

- Anticancer agents : Functionalization at C4 (e.g., coupling with arylboronic acids) introduces pharmacophores.

- Antimicrobials : Quaternary ammonium derivatives exhibit enhanced bacterial membrane penetration .

- In vitro assays : Use fluorescence properties to track cellular uptake or drug-target interactions .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting synthetic yields in literature?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Control variables : Replicate reported conditions (solvent, catalyst loading) to identify reproducibility issues.

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to optimize yield .

- Contradiction analysis : Compare NMR/HPLC data from conflicting studies to trace impurities or side reactions .

Q. What computational methods complement experimental studies of this compound?

- Methodological Answer :

Properties

IUPAC Name |

4-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFFYKLVLCFCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457304 | |

| Record name | 4-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42881-66-3 | |

| Record name | 4-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42881-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.